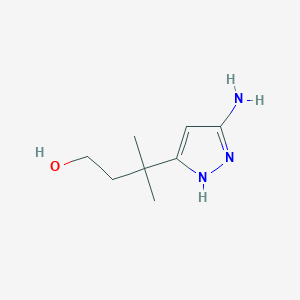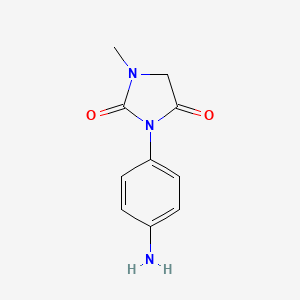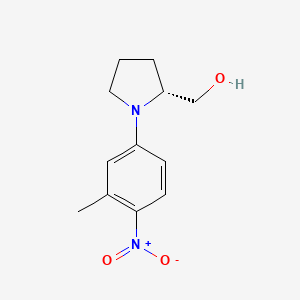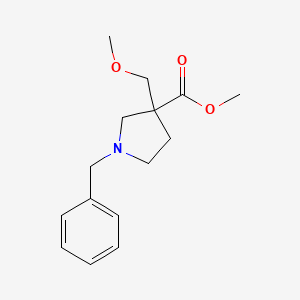
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol (3APM) is an organic compound with a molecular formula of C6H12N2O. It is a white solid with a melting point of 209-211°C. 3APM is a member of the pyrazole family, which is a group of compounds that contain a ring structure composed of four nitrogen atoms and one carbon atom. 3APM has a variety of applications in the scientific research field, ranging from synthesis methods to biochemical and physiological effects. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3APM.
科学研究应用
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. In addition, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has been used in the study of enzyme-catalyzed reactions and in the study of the mechanism of action of certain drugs.
作用机制
The mechanism of action of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol is not fully understood. However, it is believed that the pyrazole ring of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol interacts with certain enzymes, proteins, and other molecules in the body. This interaction can lead to the inhibition or activation of certain biochemical reactions, which can ultimately affect the physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol are not well understood. However, it has been shown to affect the activity of certain enzymes, proteins, and other molecules in the body. In particular, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has been shown to affect the activity of certain hormones, such as testosterone and cortisol.
实验室实验的优点和局限性
The use of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol in laboratory experiments has several advantages. For example, it is a relatively inexpensive compound and is readily available. In addition, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol can be used in a variety of laboratory experiments, such as organic synthesis, enzyme-catalyzed reactions, and drug metabolism studies. However, there are some limitations to the use of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol can be toxic if not handled properly.
未来方向
There are several potential future directions for the use of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol in scientific research. For example, further research could be conducted to better understand the mechanism of action of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the potential applications of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. Finally, further research could be conducted to explore the potential toxicity of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol and to develop methods to reduce or eliminate its toxicity.
合成方法
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol can be synthesized using a two-step process. The first step involves the reaction of 3-methylbutan-1-ol with hydrazine hydrate. This reaction produces 3-methylbutan-1-ol hydrazone, which is then reacted with 3-amino-1H-pyrazole-5-carboxaldehyde in the second step. This reaction produces 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol as the final product.
属性
IUPAC Name |
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3-4-12)6-5-7(9)11-10-6/h5,12H,3-4H2,1-2H3,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPLAIZOBUMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=CC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)

![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)



![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)
![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

